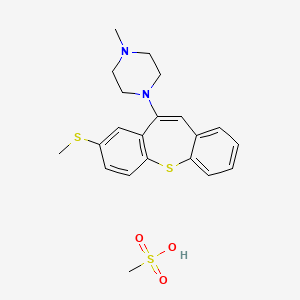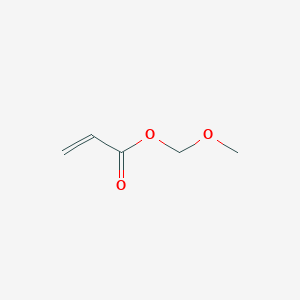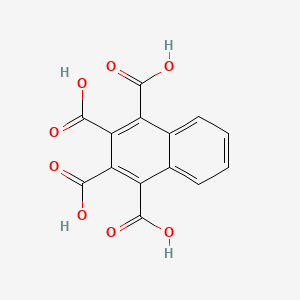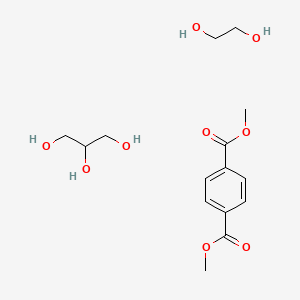
Dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is a polymeric compound that is commonly used in the production of various types of plastics and resins. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in applications ranging from packaging materials to engineering plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol typically involves a polycondensation reactionThe reaction is usually carried out under high temperature and vacuum conditions to facilitate the removal of by-products such as methanol .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with efficient heating and vacuum systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure a high yield of the desired polymer. Catalysts such as antimony trioxide or titanium-based compounds are often used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Esterification: The formation of ester linkages between the carboxylic acid groups and alcohol groups.
Transesterification: The exchange of ester groups between different molecules.
Hydrolysis: The breakdown of ester linkages in the presence of water
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Often catalyzed by bases such as sodium methoxide or potassium hydroxide.
Hydrolysis: Requires acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions include various oligomers and monomers, which can be further processed to produce high-molecular-weight polymers .
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives
Wirkmechanismus
The mechanism of action of this polymer involves the formation of strong ester linkages between the monomer units, resulting in a highly stable and durable material. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the reactants, leading to the formation of a three-dimensional polymer network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer composition.
Polybutylene terephthalate (PBT): Another polyester with comparable mechanical properties but different thermal characteristics.
Polytrimethylene terephthalate (PTT): A polyester with unique elastic properties and lower melting point
Uniqueness
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts specific mechanical and chemical properties that are not found in other similar polymers. This makes it particularly suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
31135-71-4 |
|---|---|
Molekularformel |
C15H24O9 |
Molekulargewicht |
348.34 g/mol |
IUPAC-Name |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C10H10O4.C3H8O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
InChI-Schlüssel |
MUFPWVDQKXFHIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(C(CO)O)O |
Verwandte CAS-Nummern |
31135-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
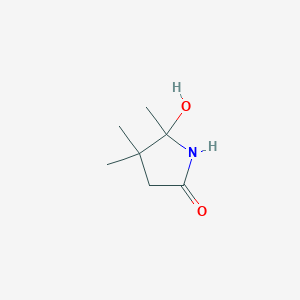
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
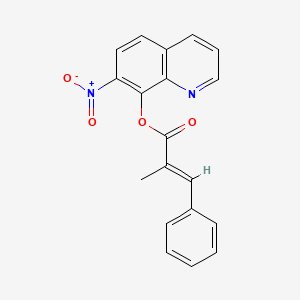
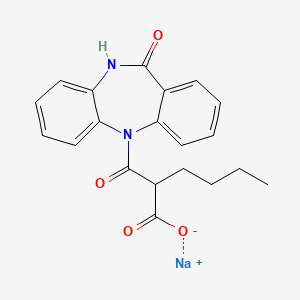
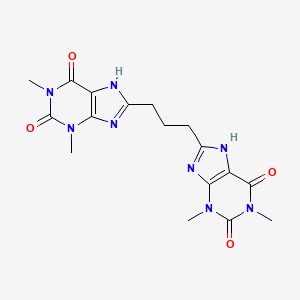
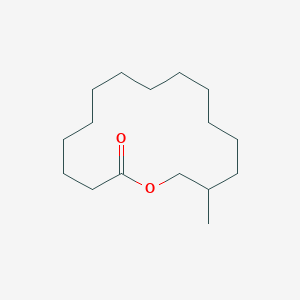
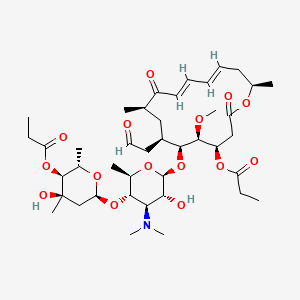
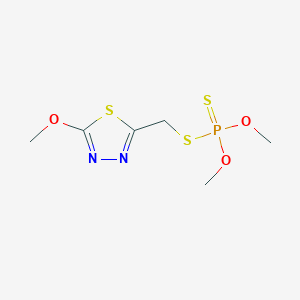
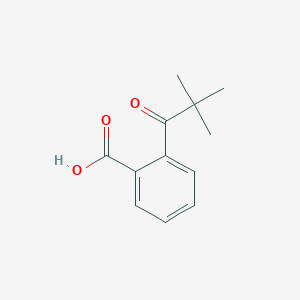
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
